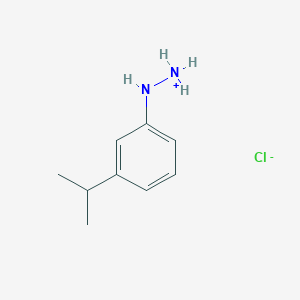

(3-Propan-2-ylanilino)azanium;chloride

Description

“(3-Propan-2-ylanilino)azanium;chloride” is a quaternary ammonium salt characterized by an anilino group (a benzene ring with an amino substituent) modified with a propan-2-yl (isopropyl) group at the 3-position. The azanium (NH₃⁺) center is stabilized by a chloride counterion.

Key structural features:

- Anilino core: A benzene ring with an NH group.

- 3-Propan-2-yl substituent: Introduces steric bulk and lipophilicity.

- Azanium chloride: A positively charged ammonium ion paired with chloride.

Properties

IUPAC Name |

(3-propan-2-ylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJCRUCIXAVEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride ()

Structural Differences :

- Phenothiazine ring: A tricyclic aromatic system with sulfur and nitrogen atoms, absent in the target compound.

- Substituents: A propan-2-yl group linked to a phenothiazine moiety instead of a simple anilino group.

Physical Properties :

- Molecular Weight : ~298.85 g/mol (vs. ~212.7 g/mol for the target compound).

- LogP: Likely higher due to the phenothiazine’s extended aromaticity, enhancing membrane permeability.

- Hydrogen Bonding: Two hydrogen bond donors (vs.

[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride ()

Structural Differences :

- 2,6-Dimethylanilino group: Methyl groups at the 2- and 6-positions create steric hindrance, unlike the single 3-propan-2-yl substituent in the target compound.

- Oxoethyl chain: A ketone-containing ethyl bridge between the anilino and ammonium groups, absent in the target.

Physical Properties :

- Molecular Weight : 298.8 g/mol (higher due to the oxoethyl chain and additional methyl groups).

- Rotatable Bonds : Five (vs. three in the target), increasing conformational flexibility.

- Hydrogen Bonding: Two donors and two acceptors (similar to the target), but the ketone introduces additional polarity.

Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride ()

Structural Differences :

- Benzyl and diethyl groups: Introduce aromatic and branched alkyl substituents, contrasting with the target’s isopropyl-anilino system.

- Dichloride counterion : Two chloride ions (vs. one in the target), altering ionic strength and solubility.

Physical Properties :

- Molecular Weight : Likely >350 g/mol due to the benzyl and propyl chains.

- Charge Distribution : Two ammonium centers increase water solubility but may reduce lipid bilayer penetration.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.